molecular formula C18H24O6 B016438 Ethyl 2,2'-Bis(ethoxycarbonyl)-3-phenylpropanoate CAS No. 16515-84-7

Ethyl 2,2'-Bis(ethoxycarbonyl)-3-phenylpropanoate

Cat. No.: B016438
CAS No.: 16515-84-7
M. Wt: 336.4 g/mol
InChI Key: RPNRGCZUORVKJF-UHFFFAOYSA-N
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Description

Triethyl 3-phenyl-1,2,2-propanetricarboxylate is a chemical compound with the molecular formula C18H24O6. It is known for its unique structure, which includes three ester groups and a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3-phenyl-1,2,2-propanetricarboxylate typically involves the esterification of 3-phenyl-1,2,2-propanetricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Triethyl 3-phenyl-1,2,2-propanetricarboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-phenyl-1,2,2-propanetricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Triethyl 3-phenyl-1,2,2-propanetricarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl 3-phenyl-1,2,2-propanetricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The phenyl ring can interact with aromatic receptors and enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Triethyl 2-phenyl-1,1,3-propanetricarboxylate: Similar structure but different positioning of ester groups.

    Diethyl 2-benzyl-2-(ethoxycarbonyl)malonate: Another ester compound with a benzyl group.

Uniqueness

Triethyl 3-phenyl-1,2,2-propanetricarboxylate is unique due to its specific arrangement of ester groups and the presence of a phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

triethyl 1-benzylethane-1,1,2-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6/c1-4-22-15(19)13-18(16(20)23-5-2,17(21)24-6-3)12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNRGCZUORVKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340304
Record name Triethyl 3-phenyl-1,2,2-propanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16515-84-7
Record name Triethyl 3-phenyl-1,2,2-propanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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